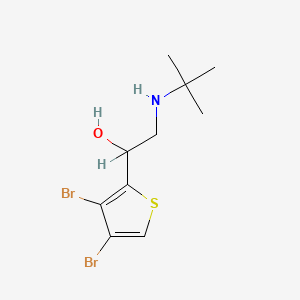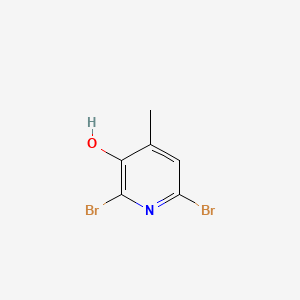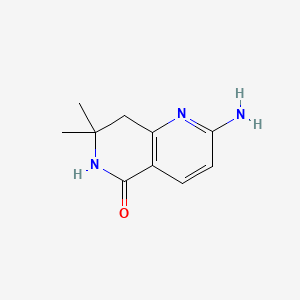![molecular formula C7H4ClN3O2 B15364403 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a pyrazolo[1,5-A]pyrimidine core structure with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrazolopyrimidine derivative followed by chlorination and carboxylation steps. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the chlorine atom into a hydrogen atom, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of analogs.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions may employ hydrogen gas (H2) in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various esters, amides, and substituted derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound is utilized in biological assays to investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid is compared with other similar compounds such as:
3-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: Similar core structure but different positions of chlorine and carboxylic acid groups.
6-Bromo-3-chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid: Contains additional bromine atom, leading to different chemical properties.
Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
These compounds share similarities in their core structures but differ in their substituents, leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H4ClN3O2 |
|---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4(7(12)13)6-9-2-1-3-11(6)10-5/h1-3H,(H,12,13) |
InChI-Schlüssel |
KXFYOTNVKMNTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C(=N2)Cl)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


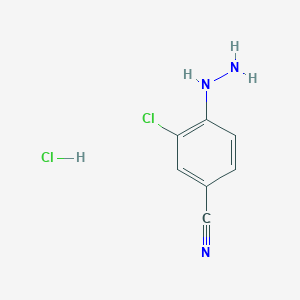
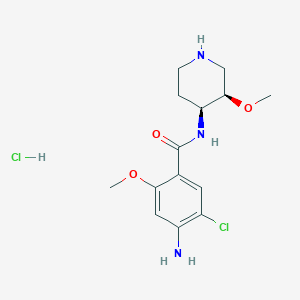
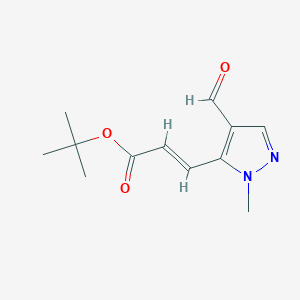




![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)

